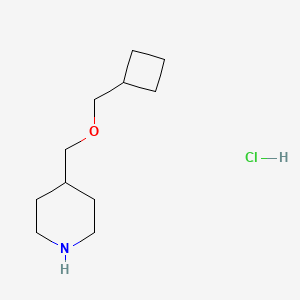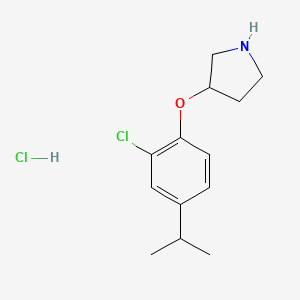
4-((Cyclobutylmethoxy)methyl)piperidine hydrochloride
Descripción general
Descripción
“4-((Cyclobutylmethoxy)methyl)piperidine hydrochloride” is a chemical compound with the molecular formula C11H22ClNO . It has an average mass of 219.751 Da and a monoisotopic mass of 219.138992 Da .
Molecular Structure Analysis
The molecular structure of “4-((Cyclobutylmethoxy)methyl)piperidine hydrochloride” consists of 11 carbon atoms, 22 hydrogen atoms, 1 nitrogen atom, 1 oxygen atom, and 1 chlorine atom .Aplicaciones Científicas De Investigación
Antimycobacterial Applications
- Kumar et al. (2008) demonstrated the synthesis of spiro-piperidin-4-ones, including compounds related to 4-((Cyclobutylmethoxy)methyl)piperidine hydrochloride. These compounds showed significant in vitro and in vivo activity against Mycobacterium tuberculosis, with one compound being notably more potent than isoniazid and ciprofloxacin, indicating potential as antimycobacterial agents (Kumar et al., 2008).
Molecular Structure Studies
- Khan et al. (2013) reported on the synthesis and molecular structure of a related compound, highlighting the importance of hydrogen bonding and C-H…π interactions in stabilizing the molecular structure, which can be relevant for understanding similar compounds like 4-((Cyclobutylmethoxy)methyl)piperidine hydrochloride (Khan et al., 2013).
- Szafran et al. (2007) characterized 4-Piperidinecarboxylic acid hydrochloride, a compound structurally related to 4-((Cyclobutylmethoxy)methyl)piperidine hydrochloride. Their study focused on its crystal and molecular structure, providing insights into the structural properties of similar piperidine derivatives (Szafran et al., 2007).
Synthesis and Biological Activity
- Rameshkumar et al. (2003) synthesized a series of 2,6-diaryl-3-methyl-4-piperidones, which are structurally related to 4-((Cyclobutylmethoxy)methyl)piperidine hydrochloride. They evaluated these compounds for various biological activities, providing a framework for understanding the potential uses of similar piperidine derivatives (Rameshkumar et al., 2003).
Antioxidant and Antimicrobial Potential
- Harini et al. (2014) described the synthesis and evaluation of novel piperidin-4-one oxime esters, closely related to 4-((Cyclobutylmethoxy)methyl)piperidine hydrochloride, for their antioxidant and antimicrobial activities. This study offers insights into the potential pharmacological applications of similar compounds (Harini et al., 2014).
Direcciones Futuras
Piperidine derivatives, such as “4-((Cyclobutylmethoxy)methyl)piperidine hydrochloride”, play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research may focus on the discovery and biological evaluation of potential drugs containing the piperidine moiety .
Propiedades
IUPAC Name |
4-(cyclobutylmethoxymethyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO.ClH/c1-2-10(3-1)8-13-9-11-4-6-12-7-5-11;/h10-12H,1-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTJJDGSLAFDNBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)COCC2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90718622 | |
| Record name | 4-[(Cyclobutylmethoxy)methyl]piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90718622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((Cyclobutylmethoxy)methyl)piperidine hydrochloride | |
CAS RN |
1219979-37-9 | |
| Record name | 4-[(Cyclobutylmethoxy)methyl]piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90718622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 3-[2-(4-piperidinyl)ethoxy]propanoate hydrochloride](/img/structure/B1424608.png)


![3-[(4-Chloro-2-ethylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1424612.png)
![5-Chloro[1,1'-biphenyl]-2-yl 4-piperidinylmethyl ether hydrochloride](/img/structure/B1424614.png)




![3-[(4-Chloro-3-ethylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1424625.png)

![3-[(2-Chloro-4-nitrophenoxy)methyl]piperidine hydrochloride](/img/structure/B1424627.png)
